6-Cyclohexyl-4-methyl-2H-pyran-2-one

Catalog No.
S805724
CAS No.
14818-35-0
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclohexyl-4-methyl-2H-pyran-2-one

CAS Number

14818-35-0

Product Name

6-Cyclohexyl-4-methyl-2H-pyran-2-one

IUPAC Name

6-cyclohexyl-4-methylpyran-2-one

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

GPKRKAFTZYODFF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2

Canonical SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS 14818-35-0) is a dialkylated pyranone derivative that serves a dual role in the pharmaceutical industry as both a critical active pharmaceutical ingredient (API) precursor and a certified reference material (CRM) [1]. With a molecular weight of 192.25 g/mol, this compound is officially designated as Ciclopirox Impurity B (or Related Compound B) by major pharmacopeias, including the EP and USP . In procurement contexts, it is sourced either in bulk quantities as the direct synthetic starting material for the antifungal drug Ciclopirox, or in highly purified, milligram-scale quantities for stringent analytical quality control and batch release testing .

Generic substitution of 6-cyclohexyl-4-methyl-2H-pyran-2-one fails in both synthetic and analytical workflows due to its specific structural and regulatory roles. In API manufacturing, attempting to substitute this pre-formed pyrone with its acyclic counterpart, methyl 5-oxo-5-cyclohexyl-3-methylpentenoate, forces the synthesis into a less efficient two-step oxime formation and cyclization pathway, increasing solvent overhead and process time [1]. In analytical quality control, substituting this compound with generic pyrones or other Ciclopirox impurities (such as Impurity A or C) is non-compliant with EP and USP monographs . Regulatory release of Ciclopirox olamine strictly requires the exact retention time and UV absorption profile of this specific compound to quantify unreacted precursor limits, making it an irreplaceable procurement item for pharmaceutical QC laboratories .

Direct N-Hydroxy-2-Pyridone Core Formation Efficiency

In the commercial synthesis of the antifungal Ciclopirox, the selection of the starting material fundamentally dictates process efficiency. Utilizing 6-cyclohexyl-4-methyl-2H-pyran-2-one allows for a direct, single-step conversion to the N-hydroxy-2-pyridone core via reaction with hydroxylamine hydrochloride [1]. In contrast, using the acyclic alternative, methyl 5-oxo-5-cyclohexyl-3-methylpentenoate, requires a two-step process involving oxime formation followed by a separate cyclization step[1]. This direct pyrone route eliminates the need to isolate intermediate oximes, significantly reducing solvent overhead and reactor time.

Evidence DimensionSynthetic steps to N-hydroxy-2-pyridone core
Target Compound Data1-step direct amination/cyclization
Comparator Or BaselineMethyl 5-oxo-5-cyclohexyl-3-methylpentenoate (2-step oxime/cyclization)
Quantified DifferenceEliminates 1 discrete isolation step and associated solvent waste
ConditionsReaction with hydroxylamine hydrochloride in hot 2-aminopyridine

Procuring the pre-cyclized pyrone streamlines bulk API manufacturing by reducing unit operations and improving process throughput.

Pharmacopeial Compliance for Impurity Profiling

For the release testing of Ciclopirox olamine, regulatory bodies mandate the quantification of specific synthetic impurities. 6-Cyclohexyl-4-methyl-2H-pyran-2-one is officially designated as Ciclopirox Impurity B (Ph. Eur. and USP). Substituting this with other related standards, such as Impurity A or C, fails to provide the required chromatographic retention time marker for the unreacted pyrone precursor . Quantitative HPLC assays rely on the exact UV absorption profile and retention behavior of this specific compound to ensure the API meets the stringent limits for unreacted starting materials.

Evidence DimensionPharmacopeial method suitability
Target Compound DataExact retention time match for Impurity B
Comparator Or BaselineCiclopirox Impurity A or C (Non-matching retention times)
Quantified Difference100% compliance with USP/EP Impurity B monographs vs. 0% compliance
ConditionsStandard HPLC release testing for Ciclopirox Olamine API

Analytical laboratories must procure this exact compound as a Certified Reference Material (CRM) to legally release Ciclopirox batches to the market.

Purity-Linked Chromatographic Reproducibility

When utilized as an analytical standard, the purity grade of 6-cyclohexyl-4-methyl-2H-pyran-2-one critically impacts assay reproducibility. Procurement of a Pharmacopeial Secondary Standard CRM (≥99% purity) ensures a stable, interference-free baseline during gradient HPLC analysis . Conversely, utilizing a crude synthetic grade (<95% purity) introduces co-eluting artifacts that can artificially inflate the integrated area of the Impurity B peak, leading to false out-of-specification (OOS) results for the tested API . The certified grade guarantees precise mass balance and reliable calibration curves.

Evidence DimensionChromatographic baseline resolution and integration accuracy
Target Compound Data≥99% CRM grade (Interference-free calibration)
Comparator Or Baseline<95% crude synthetic grade (Artifact-prone integration)
Quantified DifferenceElimination of co-eluting peak interference and false OOS risks
ConditionsGradient HPLC impurity profiling

Investing in the high-purity CRM grade is essential for QC labs to prevent costly batch rejections caused by standard-induced analytical errors.

Ciclopirox API Manufacturing

Procured as the primary starting material for the single-step synthesis of the N-hydroxy-2-pyridone core, eliminating the need for multi-step acyclic precursor cyclization [1].

Pharmacopeial Quality Control (QC) Testing

Utilized as a Certified Reference Material (CRM) for quantifying Impurity B in Ciclopirox olamine batches to ensure compliance with USP and EP monographs prior to market release .

Analytical Method Development

Employed in validating stability-indicating HPLC/GC assays to track degradation or unreacted precursor levels in novel antifungal formulations, such as nail lacquers and shampoos.

XLogP3

2.9

UNII

842DT6216Z

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

14818-35-0

Wikipedia

6-cyclohexyl-4-methyl-2H-pyran-2-one

Dates

Last modified: 08-15-2023

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